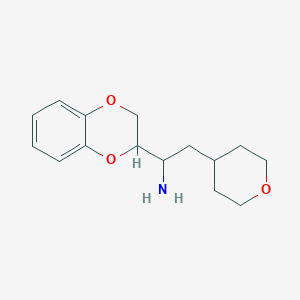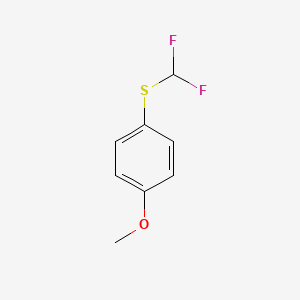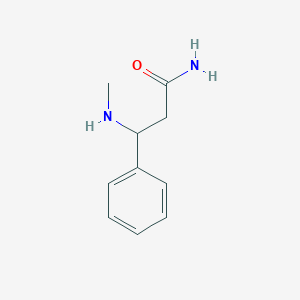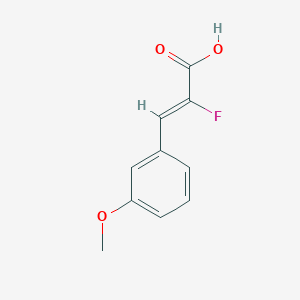![molecular formula C10H14ClNO2 B13258513 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13258513.png)
3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound with the molecular formula C10H14ClNO2 It is a phenolic compound characterized by the presence of a chloro group, a methoxyethylamino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 3-chlorophenol undergoes a nucleophilic substitution reaction with 2-methoxyethylamine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-chloro-2-[(2-methoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C10H14ClNO2/c1-14-6-5-12-7-8-9(11)3-2-4-10(8)13/h2-4,12-13H,5-7H2,1H3 |
InChI Key |
YTXAHIUBPHZLJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13258436.png)
![2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13258441.png)


![2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13258451.png)
![1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13258453.png)

![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13258469.png)


![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13258483.png)



